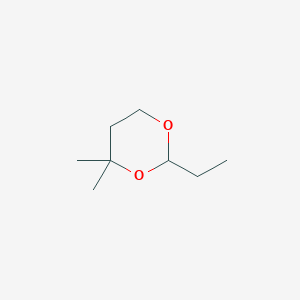

2-Ethyl-4,4-dimethyl-1,3-dioxane

Description

Properties

CAS No. |

61934-46-1 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-ethyl-4,4-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C8H16O2/c1-4-7-9-6-5-8(2,3)10-7/h7H,4-6H2,1-3H3 |

InChI Key |

ARWYXZSAQMFYOY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1OCCC(O1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4,4-dimethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using ethyl orthoformate and a catalytic amount of N-bromosuccinimide (NBS) for in situ acetal exchange .

Industrial Production Methods

Industrial production of 2-Ethyl-4,4-dimethyl-1,3-dioxane often involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This method provides a high yield of the product and is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.

Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidizing Agents: KMnO4, OsO4, chromium trioxide (CrO3).

Reducing Agents: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.

Nucleophiles: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .

Scientific Research Applications

2-Ethyl-4,4-dimethyl-1,3-dioxane has several scientific research applications, including:

Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.

Biology: Employed in the synthesis of biologically active molecules and as a solvent in biochemical reactions.

Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.

Industry: Applied in the production of resins, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,4-dimethyl-1,3-dioxane involves its ability to form stable cyclic structures, which protect reactive functional groups during chemical reactions . The compound’s stability is attributed to the resonance stabilization of the oxygen atoms in the dioxane ring . This stability allows it to act as an effective protecting group and intermediate in various synthetic processes.

Comparison with Similar Compounds

Physicochemical Properties :

- The parent compound, 4,4-dimethyl-1,3-dioxane, has a vaporization enthalpy of 44.9 ± 0.6 kJ/mol at 298 K . Its conformational analysis via DFT reveals eight energy minima, with chair-chair isomerization being the most probable pathway .

Table 1: Structural and Thermodynamic Comparison

Key Structural and Functional Differences :

Substituent Effects on Stability: 4,4-Dimethyl-1,3-dioxane exhibits high thermal stability due to equatorial methyl groups in the chair conformation, minimizing steric strain . In contrast, 2,2-dimethyl-1,3-dioxane has geminal methyl groups, increasing ring strain and reducing thermal stability .

Reactivity in Ring-Opening Reactions :

- 4,4-Dimethyl-1,3-dioxane undergoes peroxidolysis with H₂O₂ under acidic conditions, cleaving the C-O bond between positions 1 and 6 to form hydroperoxide derivatives . Ethyl or isobutyl substituents at position 2 could alter regioselectivity or reaction kinetics.

Thermodynamic Properties :

- The 4-ethyl analog has a lower vaporization enthalpy (39.3 kJ/mol vs. 44.9 kJ/mol for 4,4-dimethyl), suggesting increased volatility due to reduced polarity .

Industrial Applications :

Q & A

Basic: What are the primary synthetic routes for 2-Ethyl-4,4-dimethyl-1,3-dioxane in laboratory settings?

The compound is synthesized via the Prins reaction , where formaldehyde reacts with olefins (e.g., isobutene or 2-methylpropene) in the presence of acid catalysts like phosphoric acid. This reaction forms 4,4-dimethyl-1,3-dioxane intermediates, which can undergo further alkylation or substitution to introduce the ethyl group. Key parameters include temperature control (75–300°C), solvent selection (aqueous or non-polar media), and catalyst optimization (e.g., porous materials to enhance surface area) .

Advanced: How can in situ spectroscopic techniques elucidate the reaction mechanism of 2-Ethyl-4,4-dimethyl-1,3-dioxane formation during the Prins condensation?

In situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) is critical for tracking intermediate species. For example, studies on vanadium-phosphorus oxide catalysts during Prins condensation reveal adsorption bands at 1,650–1,750 cm⁻¹, corresponding to carbonyl intermediates. Time-resolved spectroscopy can identify transient species like oxonium ions or carbocations, enabling mechanistic validation. Coupling with DFT calculations further clarifies transition states and activation barriers .

Basic: What analytical methods are recommended for characterizing the purity of 2-Ethyl-4,4-dimethyl-1,3-dioxane?

- Gas Chromatography (GC) : Quantifies impurities using FID detectors and polar capillary columns (e.g., DB-WAX).

- NMR Spectroscopy : ¹³C NMR distinguishes regioisomers via chemical shifts (e.g., δ 98–105 ppm for dioxane ring carbons).

- DSC/TGA : Assess thermal stability (decomposition onset ~200°C) and phase transitions.

Reference data from CRC handbooks (e.g., enthalpy of formation: -461.3 kJ/mol) provides benchmarks .

Advanced: What strategies are effective for analyzing by-products formed during the thermal decomposition of 2-Ethyl-4,4-dimethyl-1,3-dioxane?

By-products like isoprene and formaldehyde are identified via:

- GC-MS : Detects low-molecular-weight fragments (e.g., m/z 68 for isoprene).

- Headspace Sampling : Captures volatile degradation products.

- Kinetic Modeling : Fits Arrhenius parameters to decomposition rates (e.g., activation energy ~120 kJ/mol). Industrial studies highlight the role of phosphoric acid residues in accelerating side reactions .

Advanced: How does the adsorption efficiency of formaldehyde on carbon nanomaterials impact the synthesis yield of 2-Ethyl-4,4-dimethyl-1,3-dioxane?

Adsorption studies using carbon nanotubes (7–11 Å diameter) show formaldehyde uptake correlates with pore volume and acid site density. At 75°C, equilibrium adsorption capacities reach 2.3 mmol/g, reducing formaldehyde concentration in the reaction medium and shifting equilibrium toward dioxane formation. Competitive adsorption with phosphoric acid must be mitigated via surface functionalization (e.g., hydroxyl groups) .

Basic: What are the key thermodynamic properties of 2-Ethyl-4,4-dimethyl-1,3-dioxane relevant to its stability under storage conditions?

- Boiling Point : ~101.3°C (atmospheric pressure).

- ΔfH° (Liquid) : -461.3 kJ/mol.

- Vapor Pressure : 0.035 kPa at 25°C.

Stability is enhanced by storing the compound in inert atmospheres (N₂/Ar) and avoiding prolonged exposure to UV light, which accelerates radical-mediated decomposition .

Advanced: How can chemical-looping separation (CLS) methods be applied to isolate 2-Ethyl-4,4-dimethyl-1,3-dioxane from complex reaction mixtures?

CLS employs reversible reactions with acetaldehyde or propionaldehyde to form cyclic acetals (e.g., 2-methyl-1,3-dioxane). These derivatives are separated via distillation (ΔT ~50°C between acetals and by-products) and hydrolyzed back to the target compound. Process simulations indicate >90% purity with azeotrope-breaking efficiency, though catalyst selection (e.g., acid resins) is critical to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.